molecular formula C18H36N6O7 B607532 Fortimicin C CAS No. 62874-51-5

Fortimicin C

Cat. No. B607532
CAS RN: 62874-51-5
M. Wt: 448.52
InChI Key: VKGIGFQBOYWLHV-APGVDKLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fortimicin C is a bioactive chemical.

Scientific Research Applications

1. Clinical Usefulness and Applications

Mitomycin C has been reviewed for its clinical usefulness, particularly in the treatment of various neoplastic diseases. It holds a significant position in treating localized bladder cancer and shows activity in breast, head and neck, and non-small cell lung cancers. Although its role is being redefined due to newer treatment regimens, it still maintains importance in the clinical setting (Bradner, 2001).

2. Endoscopic Treatment of Laryngotracheal Stenosis

Mitomycin C is used as an adjuvant in the endoscopic treatment of laryngotracheal stenoses. It is noted for its effectiveness and safety, with a significant proportion of patients requiring only a single endoscopic procedure and a relatively low complication rate. This highlights its role in inhibiting the proliferation of fibroblasts in scar tissue (Queiroga et al., 2019).

3. Use in Refractive Surgery

Mitomycin C has been identified as an important agent in refractive surgery. Over the past decade, its use has significantly contributed to the decrease in haze after surface ablation procedures and in the treatment of preexisting haze. This has been instrumental in the revival of surface ablation techniques. However, despite its effectiveness, there are ongoing concerns regarding its long-term safety, especially considering the potent mitotic inhibition it exerts (Santhiago et al., 2012).

4. Prevention of Stromal Fibrosis Following PRK

Mitomycin C is used for the prophylactic prevention of stromal fibrosis after photorefractive keratectomy (PRK). It augments the early keratocyte apoptosis wave and significantly inhibits the mitosis of myofibroblast precursor cells, which are key in the development of fibrosis after PRK. This is particularly beneficial when treating eyes with higher levels of myopia, which are at a greater risk of developing fibrosis (Rodrigo Carlos de Oliveira & Wilson, 2020).

properties

CAS RN

62874-51-5

Product Name

Fortimicin C

Molecular Formula

C18H36N6O7

Molecular Weight

448.52

IUPAC Name

N-((1S,2R,3R,4S,5S,6R)-4-amino-3-(((2R,3R,6S)-3-amino-6-((S)-1-aminoethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,5-dihydroxy-6-methoxycyclohexyl)-N-methyl-2-ureidoacetamide

InChI

InChI=1S/C18H36N6O7/c1-7(19)9-5-4-8(20)17(30-9)31-15-11(21)13(26)16(29-3)12(14(15)27)24(2)10(25)6-23-18(22)28/h7-9,11-17,26-27H,4-6,19-21H2,1-3H3,(H3,22,23,28)/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1

InChI Key

VKGIGFQBOYWLHV-APGVDKLISA-N

SMILES

C[C@H](N)[C@@H]1CC[C@@H](N)[C@@H](O[C@@H]2[C@@H](N)[C@H](O)[C@H](OC)[C@@H](N(C(CNC(N)=O)=O)C)[C@H]2O)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Fortimicin C; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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